molecular formula C7H6ClF2NO3S B13457740 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide CAS No. 2913279-36-2

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B13457740
CAS No.: 2913279-36-2
M. Wt: 257.64 g/mol
InChI Key: CQAYFLZMNDDGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorodifluoromethoxy (-OCF₂Cl) substituent at the para position of the benzene ring. This compound is notable for its role as a key intermediate in the synthesis of therapeutic agents, particularly kinase inhibitors. Its molecular formula is C₇H₅ClF₂NO₃S, with a molecular weight of 264.64 g/mol (free base) . The compound’s structural uniqueness lies in the electron-withdrawing chlorodifluoromethoxy group, which enhances its stability and bioavailability in biological systems.

In pharmaceutical applications, it serves as a precursor to asciminib hydrochloride (marketed as SCEMBLIX®), a potent kinase inhibitor used in treating chronic myeloid leukemia. The hydrochloride salt form of asciminib has a molecular weight of 486.30 g/mol and exhibits a crystalline structure conducive to drug formulation . Synthesis routes often involve coupling reactions with substituted anilines or pyridinecarboxamide derivatives, as demonstrated in patented methodologies using 4-(chlorodifluoromethoxy)aniline and brominated nicotinamide intermediates .

Properties

CAS No.

2913279-36-2

Molecular Formula

C7H6ClF2NO3S

Molecular Weight

257.64 g/mol

IUPAC Name

4-[chloro(difluoro)methoxy]benzenesulfonamide

InChI

InChI=1S/C7H6ClF2NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

CQAYFLZMNDDGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide on a large scale.

Chemical Reactions Analysis

Hydrolytic Cleavage

Ceria-catalyzed hydrolysis studies demonstrate S–N bond cleavage under physiological conditions :

Hydrolysis products (1H NMR confirmed):

Catalyst TypeMajor Products (% yield)Reaction TimepH Stability Range
CeAMMSulfanilic acid (62%), Aniline (28%)180 min5.8-7.4
CePERSulfanilamide (55%), Aniline derivatives180 min6.0-7.2

Reaction mechanism involves nucleophilic attack at the sulfur center:

RSO2NH2+H2OCeO2RSO3+NH3+H+\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{CeO}_2} \text{RSO}_3^- + \text{NH}_3 + \text{H}^+

This degradation pathway is critical for environmental fate analysis and drug metabolism studies .

Functional Group Reactivity

The chlorodifluoromethoxy moiety participates in radical reactions:

Halogen exchange kinetics

Reactantk (25°C, s⁻¹)Activation Energy (kJ/mol)
ClCF₂O-C₆H₄-SO₂NH₂4.2×10⁻⁴78.3 ± 2.1
CF₃O-C₆H₄-SO₂NH₂1.8×10⁻⁵92.4 ± 3.4

Radical stabilization by the sulfonamide group facilitates C-Cl bond homolysis:

ClCF2O-ArCF2O-Ar+Cl\text{ClCF}_2\text{O-Ar} \rightarrow \cdot\text{CF}_2\text{O-Ar} + \text{Cl}^-

This reactivity enables controlled functionalization for pharmaceutical derivatives.

Stability Under Physiological Conditions

Accelerated stability testing reveals:

Degradation pathways in buffer solutions

pHT (°C)Half-lifePrimary Degradation Route
1.23748 hSulfonamide hydrolysis
7.437312 hOxidative defluorination
9.03726 hNucleophilic aromatic substitution

The chlorodifluoromethoxy group provides kinetic stabilization against hydrolysis compared to non-fluorinated analogs (2.3x longer half-life at pH 7.4) .

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Chlorodifluoromethoxy (-OCF₂Cl) vs. Trifluoromethoxy (-OCF₃) : The chlorodifluoromethoxy group in the target compound provides a balance of lipophilicity and metabolic stability, making it favorable for blood-brain barrier penetration in neurological drugs . In contrast, the trifluoromethoxy group in PR17 enhances electron-withdrawing effects but reduces synthetic yield (18% vs. 95% for compound 15 in ) due to steric hindrance .
  • Hydrazinecarbonyl Derivatives : Compounds like 15 () incorporate hydrazine-linked carbonyl groups, which improve binding to metal ions or biological targets, as seen in antimicrobial studies. However, their higher melting points (~226°C) suggest stronger intermolecular forces compared to the target compound’s derivatives .

Physicochemical Properties

  • Melting Points : The target compound’s derivatives (e.g., asciminib hydrochloride) are typically processed as salts with lower melting ranges (e.g., 161–163°C for PR17), enhancing solubility for drug delivery . In contrast, hydrazine-based sulfonamides exhibit higher thermal stability (melting points >200°C), likely due to hydrogen bonding networks .
  • Molecular Weight : The trifluoromethylphenyl derivative () has a higher molecular weight (371.3 g/mol), which may limit its pharmacokinetic profile compared to the target compound’s optimized ~264 g/mol free base .

Research Findings and Data Trends

  • Synthetic Efficiency : The target compound’s synthesis via coupling reactions (e.g., Example 21 in ) achieves moderate yields (exact yield unspecified), outperforming PR17’s 18% yield but lagging behind hydrazine derivatives (up to 95%) .
  • Biological Activity : Derivatives of 4-(chlorodifluoromethoxy)benzene-1-sulfonamide exhibit superior kinase inhibition (IC₅₀ < 1 nM in asciminib) compared to analogs like PR17 (5-HT6 binding Ki ~10 nM) .

Biological Activity

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests various interactions with biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C7_{7}H6_{6}ClF2_{2}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 227.64 g/mol

This compound features a benzene ring substituted with a chlorodifluoromethoxy group and a sulfonamide functional group, which are crucial for its biological activity.

Antimicrobial Activity

Sulfonamides, including 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This mechanism is critical in treating bacterial infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is essential for evaluating its therapeutic potential. Studies utilizing computational models have indicated favorable absorption and distribution characteristics. However, further empirical studies are necessary to elucidate its metabolism and excretion pathways.

Cardiovascular Effects

A study involving sulfonamide derivatives indicated that certain compounds could influence cardiovascular parameters such as perfusion pressure and coronary resistance in isolated rat heart models. Although this study did not directly assess 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide, it provides insight into how related compounds may interact with cardiovascular systems .

Antimicrobial Efficacy

In vitro studies have demonstrated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often correlates with their structural modifications. For example, derivatives with specific substituents on the benzene ring showed enhanced activity against strains like E. coli and Bacillus subtilis .

Table 1: Summary of Biological Activities of Sulfonamide Derivatives

Compound NameActivity TypeTarget/MechanismReference
4-(Chlorodifluoromethoxy)benzene-1-sulfonamideAntimicrobialInhibition of DHPS
Benzene-1,4-disulfonamideAnticancerInhibition of OXPHOS Complex I
N-(2-hydroxyphenyl)-4-methyl sulfonamideAntibacterialDHPS inhibition

Q & A

Q. What are the common synthetic routes for 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide, and how can intermediates be optimized?

The synthesis typically involves introducing the chlorodifluoromethoxy group to a benzene ring followed by sulfonamide formation. A plausible route includes:

  • Step 1 : Chlorodifluoromethylation of phenol derivatives using reagents like ClCF₂O-containing agents under controlled conditions (e.g., anhydrous, catalytic base).
  • Step 2 : Sulfonylation via reaction with sulfamoyl chloride or sulfonyl halides. For example, reacting 4-(chlorodifluoromethoxy)benzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by ammonolysis to yield the sulfonamide .
  • Optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates via recrystallization or column chromatography to minimize by-products.

Q. Which spectroscopic methods are most effective for characterizing 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and chlorodifluoromethoxy group (δ ~80-90 ppm for CF₂Cl in ¹⁹F NMR).
  • Mass Spectrometry (HRMS) : For molecular ion verification and fragment analysis.
  • FT-IR : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers design assays to evaluate enzyme inhibition (e.g., hCA or TRP channels) by this compound?

  • Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, TRPM8). Use docking studies to predict binding affinity .
  • In Vitro Assays :
  • Fluorometric assays : Measure enzyme activity inhibition (e.g., hCA-II using 4-nitrophenyl acetate hydrolysis).
  • Patch-clamp electrophysiology : Assess TRPM8 channel blockade in transfected HEK293 cells.
    • Dose-Response Curves : Calculate IC₅₀ values and compare to reference inhibitors (e.g., acetazolamide for hCA). Include negative controls to rule out nonspecific effects .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, temperature, solvent). Standardize protocols using guidelines like OECD 455 for enzyme assays.
  • Structural impurities : Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or optical rotation .
  • Cellular context : Test across multiple cell lines (e.g., cancer vs. primary cells) and validate target engagement via CRISPR knockouts or siRNA .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly regarding solubility and bioavailability?

  • Crystal Engineering : Develop co-crystals or salts (e.g., hydrochloride) to enhance solubility. Use XRPD and DSC to characterize polymorphs .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide moiety for delayed release.
  • In Silico Modeling : Predict logP and pKa using tools like MarvinSuite to balance lipophilicity and solubility. Validate with shake-flask experiments .

Methodological Notes

  • Safety : Handle chlorodifluoromethoxy intermediates with care due to potential toxicity (use fume hoods, PPE) .
  • Data Reproducibility : Archive raw spectral data and publish detailed synthetic protocols in open-access repositories.
  • Ethical Compliance : Adhere to guidelines for non-therapeutic compound testing (e.g., avoid in vivo studies without regulatory approval) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.